molecular formula C15H12N2O3S B2569512 (E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1207061-69-5

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2569512
CAS No.: 1207061-69-5
M. Wt: 300.33
InChI Key: AOEMEYSOMKLFBG-AATRIKPKSA-N
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Description

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes furan, isoxazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated isoxazole.

    Formation of the Acrylamide Moiety: The acrylamide group is typically introduced through an amide coupling reaction, using an appropriate acrylamide precursor and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Thiophene Ring: The thiophene ring can be attached via a Heck reaction, where a thiophene halide reacts with an acrylamide derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones

Biological Activity

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes an isoxazole ring, a furan moiety, and a thiophene group. Its molecular formula is C₁₅H₁₂N₂O₃S, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Acrylamide Moiety : Known for participating in Michael addition reactions, which can form new carbon-carbon bonds.
  • Furan and Isoxazole Rings : These heterocycles are prevalent in numerous biologically active compounds, with furan derivatives often investigated for anticancer properties, while isoxazoles have been explored as anticonvulsants and antimicrobials.

Antimicrobial Properties

Research indicates that compounds with furan and isoxazole rings exhibit significant antimicrobial activity. The presence of these rings in this compound suggests potential efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and may serve as promising candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been suggested through its structural similarities to known anticancer agents. The acrylamide group is often associated with cytotoxic effects against cancer cell lines. Preliminary studies indicate that derivatives of acrylamides can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
  • DNA Interaction : Similar compounds have shown the ability to cleave DNA, suggesting that this compound may also affect cellular replication processes .
  • Receptor Modulation : The potential modulation of nicotinic acetylcholine receptors has been observed in related compounds, indicating a possible pathway for anxiolytic effects .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Anxiolytic Effects : Research on 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated anxiolytic-like activity mediated through α7 nicotinic acetylcholine receptors, suggesting that related compounds may also exhibit similar effects .
  • Cytotoxicity Assays : In vitro assays have shown that acrylamide derivatives possess varying degrees of cytotoxicity against human cancer cell lines, with IC50 values indicating moderate to strong activity against specific targets .

Data Tables

Compound NameStructureBiological ActivityIC50 (µg/mL)
This compoundStructureAntimicrobial, AnticancerTBD
3-Furan-2-yl-N-p-tolyl-acrylamideStructureAnxiolytic0.5 (anxiolytic-like)
N-(thiazol-2-yl)acrylamide derivativesStructureDNA CleavageTBD

Properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-15(6-5-12-3-2-8-21-12)16-10-11-9-14(20-17-11)13-4-1-7-19-13/h1-9H,10H2,(H,16,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEMEYSOMKLFBG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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